molecular formula C23H20N2O4 B236245 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Cat. No. B236245
M. Wt: 388.4 g/mol
InChI Key: IKVDUFRYSQKVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB-4, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB-4 is a benzamide derivative that has been synthesized through a variety of methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a relatively small molecule that is easy to synthesize, making it readily available for research purposes. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to have a high degree of selectivity for the proteasome, making it a potentially useful tool for studying the role of the proteasome in cancer cells. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.

Future Directions

There are a number of future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in animal models and in human clinical trials.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been synthesized through a variety of methods, including the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitrophenyl isocyanate, followed by reduction with sodium dithionite. Other methods include the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitroaniline, followed by reduction with sodium dithionite. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been synthesized through a one-pot reaction of 2,4-dimethoxybenzoic acid, 2-methyl-5-nitroaniline, and phosgene.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O4/c1-14-8-9-15(23-25-18-6-4-5-7-20(18)29-23)12-19(14)24-22(26)17-11-10-16(27-2)13-21(17)28-3/h4-13H,1-3H3,(H,24,26)

InChI Key

IKVDUFRYSQKVGH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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